2-Chlorobenzothiazole-6-carbonitrile
Overview
Description
2-Chlorobenzothiazole-6-carbonitrile is a chemical compound with the molecular formula C8H3ClN2S It is a derivative of benzothiazole, characterized by the presence of a chlorine atom at the second position and a nitrile group at the sixth position on the benzothiazole ring
Mechanism of Action
Target of Action
Benzothiazole derivatives, which include 2-chlorobenzothiazole-6-carbonitrile, have been found to possess a wide range of pharmacological properties . This suggests that this compound may interact with multiple targets in the body.
Mode of Action
It is known that benzothiazole derivatives can interact with various biological targets, leading to changes in cellular processes . The exact nature of these interactions and the resulting changes would depend on the specific targets of this compound.
Biochemical Pathways
Given the wide range of pharmacological properties of benzothiazole derivatives, it is likely that this compound affects multiple pathways .
Pharmacokinetics
It is known that benzothiazole derivatives generally have high gi absorption and are bbb permeant . These properties would impact the bioavailability of this compound.
Result of Action
Benzothiazole derivatives have been found to have numerous biological applications, suggesting that this compound could have a wide range of effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chlorobenzothiazole-6-carbonitrile typically involves the nucleophilic substitution of 2-chlorobenzothiazole. One common method includes the reaction of 4-aminobenzonitrile with ammonium rhodanate in the presence of glacial acetic acid. The mixture is cooled, and a solution of bromine in glacial acetic acid is added dropwise .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and controlled environments helps in maintaining consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions: 2-Chlorobenzothiazole-6-carbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: This is a common reaction where the chlorine atom is replaced by a nucleophile.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium cyanide or potassium cyanide in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products: The major products formed from these reactions include various substituted benzothiazoles and benzothiazole derivatives, which have applications in different fields.
Scientific Research Applications
2-Chlorobenzothiazole-6-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique chemical structure.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
2-Chlorobenzothiazole: Similar in structure but lacks the nitrile group.
6-Amino-2-chlorobenzothiazole: Contains an amino group instead of a nitrile group.
2-Cyano-6-nitrobenzothiazole: Contains a nitro group instead of a chlorine atom.
Uniqueness: 2-Chlorobenzothiazole-6-carbonitrile is unique due to the presence of both the chlorine atom and the nitrile group, which impart distinct chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Properties
IUPAC Name |
2-chloro-1,3-benzothiazole-6-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClN2S/c9-8-11-6-2-1-5(4-10)3-7(6)12-8/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHBTVASVKVLZBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#N)SC(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30621202 | |
Record name | 2-Chloro-1,3-benzothiazole-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30621202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80945-83-1 | |
Record name | 2-Chloro-1,3-benzothiazole-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30621202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.